

# Pharmacokinetic Analysis of DSP-2230 in Healthy Subjects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | DSP-2230 |           |
| Cat. No.:            | B607216  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the pharmacokinetic (PK) analysis of **DSP-2230** (now known as ANP-230), a selective voltage-gated sodium channel blocker, in healthy subjects. The information is compiled from publicly available clinical trial information.

#### Introduction

**DSP-2230** is an investigational drug developed for the treatment of neuropathic pain.[1][2] Its mechanism of action involves the inhibition of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, which are crucial for the initiation and propagation of pain signals.[3][4][5] Early-phase clinical trials in healthy volunteers are essential to understanding the safety, tolerability, and pharmacokinetic profile of a new chemical entity. A Phase 1, three-part study was conducted to assess the safety, tolerability, and pharmacokinetics of single and multiple doses of **DSP-2230**, as well as the influence of food on its absorption.[6] The development of **DSP-2230** was later transferred from Sumitomo Dainippon Pharma to AlphaNavi Pharma, and the compound was renamed ANP-230.[1][7]

#### **Pharmacokinetic Data Summary**

While the Phase 1 clinical trials for **DSP-2230** have been completed, specific quantitative pharmacokinetic data from these studies in healthy subjects are not publicly available.[1][8] The







tables below are structured to represent the key pharmacokinetic parameters that were intended for assessment in these trials.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of **DSP-2230** in Healthy Subjects (Fasted State)



| Dose<br>Group | N       | Cmax<br>(ng/mL)       | Tmax (hr)             | AUC0-t<br>(ng <i>hr/mL</i> ) | AUC0-inf<br>(nghr/mL) | t1/2 (hr)             |
|---------------|---------|-----------------------|-----------------------|------------------------------|-----------------------|-----------------------|
| Dose 1        | 6       | Data not<br>available | Data not<br>available | Data not<br>available        | Data not<br>available | Data not<br>available |
| Dose 2        | 6       | Data not<br>available | Data not<br>available | Data not<br>available        | Data not<br>available | Data not<br>available |
|               |         |                       |                       |                              |                       |                       |
| Placebo       | 3/group | Data not<br>available | Data not<br>available | Data not<br>available        | Data not<br>available | Data not available    |

Cmax:

Maximum

plasma

concentrati

on; Tmax:

Time to

reach

maximum

plasma

concentrati

on; AUC0-

t: Area

under the

plasma

concentrati

on-time

curve from

time zero

to the last

measurabl

е

concentrati

on; AUC0-

inf: Area

under the

plasma



### Methodological & Application

Check Availability & Pricing

| concentrati  |  |  |
|--------------|--|--|
| on-time      |  |  |
| curve from   |  |  |
| time zero    |  |  |
| to infinity; |  |  |
| t1/2:        |  |  |
| Elimination  |  |  |
| half-life.   |  |  |
|              |  |  |

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of **DSP-2230** in Healthy Subjects



| Dose<br>Group | N       | Cmax,ss<br>(ng/mL)    | Tmax,ss<br>(hr)       | AUCτ,ss<br>(ng*hr/mL<br>) | t1/2 (hr)             | Rac                |
|---------------|---------|-----------------------|-----------------------|---------------------------|-----------------------|--------------------|
| Dose X        | 9       | Data not<br>available | Data not<br>available | Data not<br>available     | Data not<br>available | Data not available |
|               |         |                       |                       |                           |                       |                    |
| Placebo       | 3/group | Data not<br>available | Data not<br>available | Data not<br>available     | Data not<br>available | Data not available |

Cmax,ss:

Maximum

plasma

concentrati

on at

steady

state;

Tmax,ss:

Time to

reach

maximum

plasma

concentrati

on at

steady

state;

AUCT,ss:

Area under

the plasma

concentrati

on-time

curve over

a dosing

interval at

steady

state; t1/2:

Elimination



| half-life; |
|------------|
| Rac:       |
| Accumulati |
| on ratio.  |

Table 3: Food Effect on Pharmacokinetics of a Single Dose of DSP-2230 in Healthy Subjects

| Parameter          | Fed State<br>(N=12)   | Fasted State<br>(N=12) | Geometric<br>Mean Ratio<br>(Fed/Fasted) | 90%<br>Confidence<br>Interval |
|--------------------|-----------------------|------------------------|-----------------------------------------|-------------------------------|
| Cmax (ng/mL)       | Data not<br>available | Data not<br>available  | Data not available                      | Data not<br>available         |
| AUC0-t             | Data not              | Data not               | Data not                                | Data not                      |
| (ng <i>hr/mL</i> ) | available             | available              | available                               | available                     |
| AUC0-inf           | Data not              | Data not               | Data not                                | Data not                      |
| (nghr/mL)          | available             | available              | available                               | available                     |

## **Experimental Protocols**

The following protocols are based on the described design of the Phase 1 clinical trials for DSP-2230 in healthy subjects.[6][9]

#### **Study Design**

A three-part Phase 1 study was conducted:

- Part 1: Single Ascending Dose (SAD): A randomized, double-blind, placebo-controlled study
  to evaluate the safety, tolerability, and pharmacokinetics of single oral doses of DSP-2230 in
  the fasted state. Up to 8 cohorts of 9 subjects were planned, with 6 receiving DSP-2230 and
  3 receiving a placebo. The initial dose for the first cohort was not to exceed 3 mg.[6]
- Part 2: Food Effect: A randomized, open-label, two-way crossover study to assess the effect
  of a high-fat meal on the pharmacokinetics of a single oral dose of DSP-2230. A total of 12
  healthy subjects were to receive the drug in both fed and fasted states.[6]



Part 3: Multiple Ascending Dose (MAD): A randomized, double-blind, placebo-controlled study to investigate the safety, tolerability, and pharmacokinetics of multiple oral doses of DSP-2230. Up to 6 cohorts of 12 healthy volunteers were planned, with 9 receiving DSP-2230 and 3 receiving a placebo for up to 14 days.[6]

Another Phase 1 study investigated the effect of single and repeated doses of **DSP-2230** on renal function in healthy male subjects. This study involved a single dose of 400 mg and multiple doses of 80 mg twice daily.[9][10]

#### **Participant Population**

Healthy male and female volunteers between the ages of 18 and 55 years were recruited for the studies.[6]

#### **Sample Collection and Bioanalysis**

- Blood Sampling: Venous blood samples were collected at predefined time points before and after drug administration to determine the plasma concentrations of DSP-2230 and its metabolites.[6]
- Urine Sampling: Urine was collected to assess the excretion of DSP-2230 and its breakdown products.[6]
- Bioanalytical Method: Although the specific analytical method has not been published, it is standard practice to use a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of small molecule drugs and their metabolites in biological matrices like plasma and urine. This method offers high sensitivity and selectivity.

# Visualizations Mechanism of Action of DSP-2230





Click to download full resolution via product page

Caption: Mechanism of action of **DSP-2230** on voltage-gated sodium channels.

#### Phase 1 Clinical Trial Workflow for DSP-2230





Click to download full resolution via product page

Caption: Workflow of the Phase 1 clinical trial of **DSP-2230** in healthy subjects.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AlphaNavi Pharma Established as a Carve-Out Business Venture from Sumitomo Dainippon Pharma with Investment | Sumitomo Pharma [sumitomo-pharma.com]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PIPELINE AlphaNavi Pharma株式会社 [alphanavi.com]
- 5. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. isrctn.com [isrctn.com]
- 7. AlphaNavi Pharma Exercises Option Regarding DSP-3905 under Development for Neuropathic Pain | Sumitomo Pharma [sumitomo-pharma.com]
- 8. tandfonline.com [tandfonline.com]
- 9. isrctn.com [isrctn.com]
- 10. ISRCTN [isrctn.com]
- To cite this document: BenchChem. [Pharmacokinetic Analysis of DSP-2230 in Healthy Subjects: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607216#pharmacokinetic-analysis-of-dsp-2230-in-healthy-subjects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com